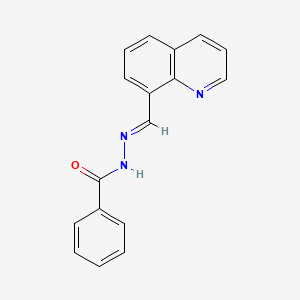

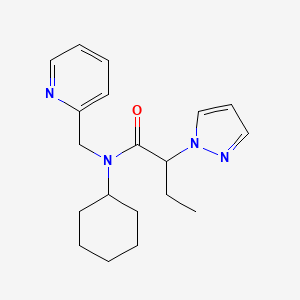

![molecular formula C17H21N3O2 B5549276 N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazide derivative that has been synthesized through a multi-step reaction process.

Scientific Research Applications

Synthesis and Biological Activities

Antimycobacterial Activity : A study conducted by Küçükgüzel et al. (1999) synthesized various hydrazone compounds related to N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide, finding some of them to have antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium fortuitum (Küçükgüzel et al., 1999).

Anticonvulsant and Antimicrobial Activities : Another study by Küçükgüzel et al. (2003) reported the synthesis of diflunisal hydrazide-hydrazone derivatives with antimicrobial activities against various bacteria, fungi, and yeast species. Some compounds also exhibited anticonvulsant activity (Küçükgüzel et al., 2003).

Catalysis and Material Science

Catalyst Precursors : Dreier et al. (2000) synthesized bis(indenyl)zirconium complexes with 2-furyl substituents, which could be precursors for catalysts in the formation of elastomeric polypropylene (Dreier et al., 2000).

C-H Bond Activation : Hatanaka et al. (2010) explored a rhodium-catalyzed 1,4-addition of lithium 2-furyltriolborates to unsaturated ketones for the enantioselective synthesis of γ-oxo-carboxylic acids, indicating a potential use in organic synthesis (Hatanaka et al., 2010).

Pharmacological Research

Antiplatelet Agent : Rodrigues et al. (2012) discovered a novel antiplatelet agent, derived from a furfurylidene N-acylhydrazone, showing promise in thrombosis treatment (Rodrigues et al., 2012).

Antifungal Evaluation : Klip et al. (2010) synthesized novel triazole derivatives with antifungal activity, showcasing the potential of furan-containing compounds in antifungal drug development (Klip et al., 2010).

Antimalarial Agents : Wiesner et al. (2003) developed a furfuryl-acrylic acid substituted benzophenone as a novel lead for anti-malarial agents, demonstrating the scope of these compounds in treating malaria (Wiesner et al., 2003).

properties

IUPAC Name |

4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-13-5-8-15(9-6-13)18-11-3-4-17(21)20-19-12-16-10-7-14(2)22-16/h5-10,12,18H,3-4,11H2,1-2H3,(H,20,21)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMUVIJXDNBSIN-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=C(O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=C(O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)

![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)

![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)

![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)